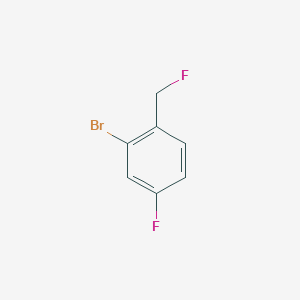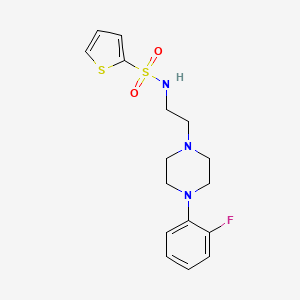
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide, also known as BPI-I, is a synthetic compound used in scientific research. It is a member of the indole-based compounds and is known to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer. This compound inhibits the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation. This results in the suppression of the expression of various pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of glutathione (GSH) in cells. This compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of new blood vessel formation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide in lab experiments is its high purity and stability. It is also easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in some experiments. It is also important to note that this compound should be used with caution in experiments involving animals and humans.
Zukünftige Richtungen
There are many future directions for the use of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide in scientific research. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, to better understand how it inhibits the NF-κB pathway. Additionally, it would be interesting to investigate the potential of this compound as a drug delivery system, due to its high stability and ease of synthesis.
In conclusion, this compound is a synthetic compound with various pharmacological properties. Its mechanism of action involves the inhibition of the NF-κB pathway, which makes it a promising candidate for the treatment of various diseases. While there are limitations to its use in lab experiments, its high purity and stability make it a valuable tool for scientific research. There are many future directions for the use of this compound in scientific research, and further studies are needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide involves the reaction of 4-bromoaniline with indole-3-carboxaldehyde, followed by thiolation with 2-mercaptoethylamine and subsequent amide formation with isobutyric acid. The final product is obtained as a white solid with a purity of more than 95%.
Wissenschaftliche Forschungsanwendungen
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide has been extensively used in scientific research for its various pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and anticancer effects. This compound has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10.
Eigenschaften
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2OS/c1-13(2)20(24)22-11-12-25-19-16-5-3-4-6-17(16)23-18(19)14-7-9-15(21)10-8-14/h3-10,13,23H,11-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKNNCFLJWTPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

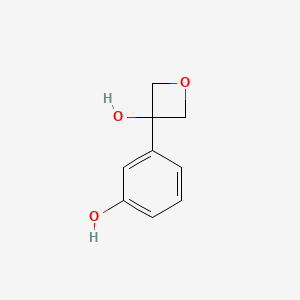
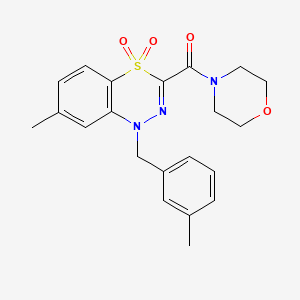

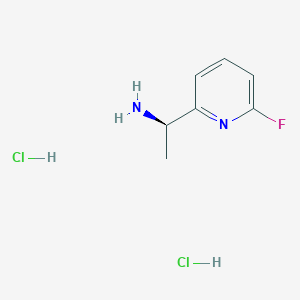

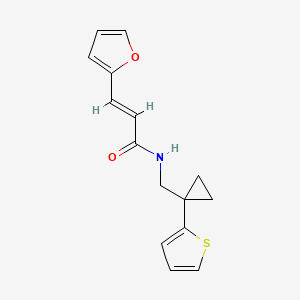
![2-(5,6-Dihydro-4h-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate](/img/structure/B2443776.png)
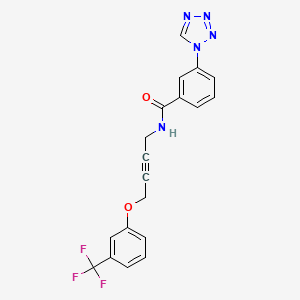
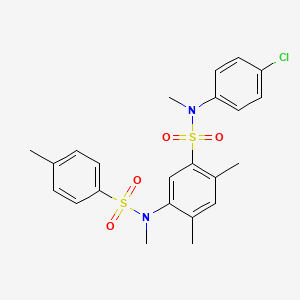
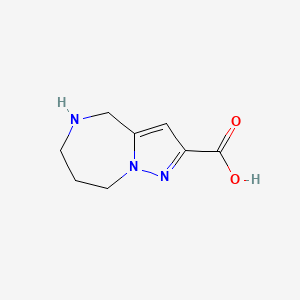
![4-((2-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2443784.png)
